alpha-D-Mannopyranosyl fluoride
Overview
Description
Alpha-D-Mannopyranosyl fluoride is a fluorinated sugar derivative with the molecular formula C6H11FO5. This compound is characterized by the presence of a fluorine atom at the anomeric carbon of the mannopyranose ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-D-Mannopyranosyl fluoride can be synthesized through several methods. One common approach involves the fluorination of protected mannose derivatives using diethylaminosulfur trifluoride (DAST). For example, 3,4,6-tri-O-benzyl-D-mannose can be fluorinated at the anomeric center to yield this compound . Another method involves the use of 2,4-dinitrophenyl beta-D-mannopyranoside as a starting material .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale sugar derivative synthesis apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Mannopyranosyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Diethylaminosulfur Trifluoride (DAST): Used for the fluorination of mannose derivatives.
Acids and Bases: Employed in various reaction conditions to facilitate substitution and other reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, fluorination reactions typically yield fluorinated sugar derivatives, while substitution reactions can produce a variety of substituted mannopyranosides.
Scientific Research Applications
Alpha-D-Mannopyranosyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated carbohydrates and glycosides.
Biology: Serves as a probe for studying carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in designing more stable and efficient glycosylation drugs.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of alpha-D-Mannopyranosyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins that bind to mannose residues. The fluorine atom can enhance the compound’s metabolic stability and alter its binding affinity to these targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Alpha-D-Mannopyranosyl fluoride can be compared with other fluorinated sugars, such as:
2-Fluoro-2-deoxy-D-glucose: Widely used in positron emission tomography (PET) imaging.
2-Fluoro-2-deoxy-D-mannose: Studied for its antitumor activity and as a probe for enzyme active sites.
The uniqueness of this compound lies in its specific structural features and the presence of the fluorine atom at the anomeric carbon, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMYEINZLWEOQU-PQMKYFCFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)F)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)F)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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